METHYL 2-({3-[(3-{[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with the molecular formula C30H40N2O6S3 and a molecular weight of 620.8 g/mol This compound is characterized by its unique structure, which includes a sulfanediyl bridge and hexahydrocycloocta[b]thiophene moieties
Preparation Methods
The synthesis of Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps. The synthetic route typically includes the formation of the sulfanediyl bridge and the subsequent attachment of the hexahydrocycloocta[b]thiophene moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The sulfanediyl bridge and hexahydrocycloocta[b]thiophene moieties play a crucial role in its activity. These structural features allow the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) stands out due to its unique structural features and potential applications. Similar compounds include other sulfanediyl-bridged molecules and hexahydrocycloocta[b]thiophene derivatives. the specific combination of these moieties in this compound provides distinct properties and advantages in various applications .
Properties
Molecular Formula |
C30H40N2O6S3 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
methyl 2-[3-[3-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H40N2O6S3/c1-37-29(35)25-19-11-7-3-5-9-13-21(19)40-27(25)31-23(33)15-17-39-18-16-24(34)32-28-26(30(36)38-2)20-12-8-4-6-10-14-22(20)41-28/h3-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
FBGBBPOJSBSMHU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Origin of Product |
United States |
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